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molecular formula C14H9BrN2O2 B8337709 2-(5-Bromo-6-methylpyridin-3-yl)isoindoline-1,3-dione

2-(5-Bromo-6-methylpyridin-3-yl)isoindoline-1,3-dione

Cat. No. B8337709
M. Wt: 317.14 g/mol
InChI Key: BEOWQYKGNBXLKN-UHFFFAOYSA-N
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Patent
US09050344B2

Procedure details

A mixture of phthalic anhydride (3.7 g, 25 mmol), 5-bromo-6-methylpyridin-3-amine (3.9 g, 20.85 mmol) and sodium acetate (1.5 g, 25 mmol) in glacial acetic acid (44 ml) was refluxed for overnight. After cooling down to room temperature, the precipitate was collected by vacuum filtration, washed with water, and dried to afford the title compound. MS (m/z) 318.91 [M+H]+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Br:12][C:13]1[CH:14]=[C:15]([NH2:20])[CH:16]=[N:17][C:18]=1[CH3:19].C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:12][C:13]1[CH:14]=[C:15]([N:20]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])[CH:16]=[N:17][C:18]=1[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC=1C=C(C=NC1C)N
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1C)N1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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